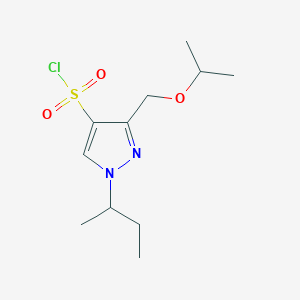

1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Description

1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a sec-butyl group, an isopropoxymethyl group, and a sulfonyl chloride group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

1-butan-2-yl-3-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN2O3S/c1-5-9(4)14-6-11(18(12,15)16)10(13-14)7-17-8(2)3/h6,8-9H,5,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEMGEAQBMZABL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C(=N1)COC(C)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the sec-butyl group: This step involves the alkylation of the pyrazole ring using a suitable sec-butyl halide in the presence of a base.

Attachment of the isopropoxymethyl group: This can be done by reacting the pyrazole derivative with isopropyl chloroformate in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Oxidation and reduction reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).

Scientific Research Applications

1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical modifications and synthesis processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar reactions but lacks the pyrazole ring and other substituents.

Benzenesulfonyl chloride: Contains an aromatic ring instead of the pyrazole ring, leading to different reactivity and applications.

Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for similar purposes but has a toluene ring instead of the pyrazole ring.

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the sulfonyl chloride group with the properties of the pyrazole ring and its substituents.

Biological Activity

1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a compound belonging to the pyrazole family, characterized by its unique structure that includes a sec-butyl group, an isopropoxymethyl group, and a sulfonyl chloride moiety. This compound has garnered attention due to its potential biological activities, including applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 294.80 g/mol. The presence of the sulfonyl chloride group contributes to its reactivity, allowing it to participate in various chemical reactions.

The biological activity of this compound primarily stems from the electrophilic nature of the sulfonyl chloride group, which can react with nucleophiles such as amines and alcohols. This reactivity enables the formation of sulfonamide derivatives and other biologically relevant compounds. The mechanism involves the formation of covalent bonds with biological targets, potentially influencing various biochemical pathways.

Biological Activity

Research indicates that pyrazole derivatives, including those with sulfonamide functionalities, exhibit a range of biological activities:

- Antiproliferative Effects : Studies have shown that pyrazole-4-sulfonamide derivatives demonstrate significant antiproliferative activity against various cancer cell lines. For instance, derivatives tested against U937 cells revealed promising results in inhibiting cell proliferation without significant cytotoxicity .

- Antimicrobial Properties : Compounds within this class have been reported to possess antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

- Anti-inflammatory Activity : Some studies suggest that pyrazole derivatives can exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole compounds:

- Synthesis and Characterization : A study synthesized new series of pyrazole-4-sulfonamide derivatives and evaluated their biological properties. The synthesis involved coupling sulfonyl chlorides with amines under optimized conditions, yielding compounds with varying yields and biological activities .

- In Vitro Testing : In vitro assays conducted on synthesized derivatives demonstrated varying degrees of antiproliferative activity. For example, certain compounds showed IC50 values indicating effective inhibition of cancer cell growth .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural modifications influence biological activity. Substituents on the pyrazole ring can significantly impact the compound's potency and selectivity against specific biological targets.

Data Table: Summary of Biological Activities

Q & A

Q. What are optimized synthetic routes and reaction conditions for preparing 1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride with high purity?

Methodological Answer: Synthesis typically involves multi-step reactions with careful optimization of solvents, catalysts, and reaction times. For example:

- Solvent selection : Ethanol, acetone, or dichloromethane are commonly used to balance reactivity and solubility .

- Catalysts : Inorganic bases like K₂CO₃ or MgCl₂ facilitate sulfonation and substitution reactions .

- Reaction time : 9–13 hours under reflux conditions ensure complete conversion .

- Purification : Recrystallization (e.g., from methanol) or column chromatography removes impurities .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

Q. What purification strategies minimize hydrolysis of the sulfonyl chloride group?

Methodological Answer:

- Inert Atmosphere : Use nitrogen/argon during reactions and purification to prevent moisture exposure .

- Low-Temperature Storage : Store at –20°C in sealed, desiccated containers .

- Chromatography : Employ anhydrous solvents (e.g., dry DCM) in flash chromatography .

Advanced Research Questions

Q. How do steric effects from the sec-butyl and isopropoxymethyl groups influence nucleophilic substitution reactions?

Methodological Answer: The bulky substituents hinder nucleophilic attack at the sulfonyl chloride:

- Steric Hindrance : Use kinetic studies to compare reactivity with less-hindered analogs (e.g., methyl-substituted pyrazoles) .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

- Catalysis : Add crown ethers or phase-transfer catalysts to improve accessibility .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

Q. What computational methods predict the compound’s reactivity and bioactivity?

Methodological Answer:

- Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with reaction rates/bioactivity .

- DFT Calculations : Optimize transition-state geometries to explain steric/electronic effects .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Core Modifications : Synthesize analogs with varying substituents (e.g., replacing isopropoxymethyl with ethoxymethyl) .

- Functional Group Screening : Test sulfonamides, sulfonate esters, and thioethers for comparative bioactivity .

- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonyl chloride) for target binding .

Q. What experimental controls mitigate non-specific effects in pharmacological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.